molecular formula C10H10Cl2N2O4 B10953171 2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide

2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide

Cat. No.: B10953171
M. Wt: 293.10 g/mol
InChI Key: DHNXNZVMHNSKKX-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide: , also known by its chemical formula C10H10Cl2N2O4 , is a synthetic compound with interesting properties. It consists of a dichloroacetamide core attached to a 4-ethoxy-2-nitrophenyl group.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:

  • Acetylation of 4-ethoxy-2-nitroaniline: : The starting material, 4-ethoxy-2-nitroaniline, undergoes acetylation using acetic anhydride or acetyl chloride to form the corresponding acetamide.

  • Chlorination: : The acetylated compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the dichloroacetamide moiety.

Industrial Production:: While not widely produced industrially, researchers often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The chlorinated acetamide group may participate in substitution reactions.

    Reduction: Reduction of the nitro group to an amino group is possible.

Common Reagents and Conditions::

    Chlorination: Thionyl chloride or phosphorus pentachloride.

    Reduction: Hydrogenation with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The major products depend on the specific reaction conditions and the substituents involved.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activity.

    Medicine: Studied for pharmacological effects.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide is unique in its structure, similar compounds include:

  • 2,2-dichloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
  • 2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)acetamide

Properties

Molecular Formula

C10H10Cl2N2O4

Molecular Weight

293.10 g/mol

IUPAC Name

2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H10Cl2N2O4/c1-2-18-6-3-4-7(8(5-6)14(16)17)13-10(15)9(11)12/h3-5,9H,2H2,1H3,(H,13,15)

InChI Key

DHNXNZVMHNSKKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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